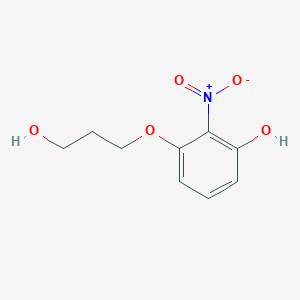![molecular formula C22H16N2O2 B14236346 Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis- CAS No. 479200-05-0](/img/structure/B14236346.png)
Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is a complex organic compound that features a bipyridine moiety linked to phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- typically involves the coupling of bipyridine with phenol derivatives. One common method is the Friedel-Crafts hydroxylation, where bipyridine is reacted with phenol in the presence of a catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrolysis of aryl halides, where haloaromatic compounds are treated with a strong base like sodium hydroxide (NaOH) to yield the desired phenol derivative .
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often employs the cumene process. In this process, cumene (isopropylbenzene) is oxidized in the presence of air to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone . This method is efficient and widely used in the large-scale production of phenol compounds.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- undergoes various chemical reactions, including:
Electrophilic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, sulfonated phenols, halogenated phenols
Aplicaciones Científicas De Investigación
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelates. These complexes exhibit unique electronic properties due to metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in the formation of metal complexes.
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with significant applications in electrochemiluminescence and photochemistry.
Uniqueness
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is unique due to the presence of phenol groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong metal-ligand interactions and specific electronic properties .
Propiedades
Número CAS |
479200-05-0 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-[6-[5-(3-hydroxyphenyl)pyridin-2-yl]pyridin-3-yl]phenol |
InChI |
InChI=1S/C22H16N2O2/c25-19-5-1-3-15(11-19)17-7-9-21(23-13-17)22-10-8-18(14-24-22)16-4-2-6-20(26)12-16/h1-14,25-26H |
Clave InChI |
PHDMHBRMQGDFJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
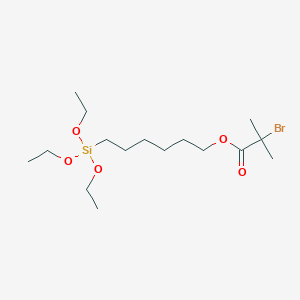
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

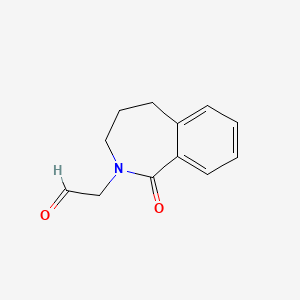
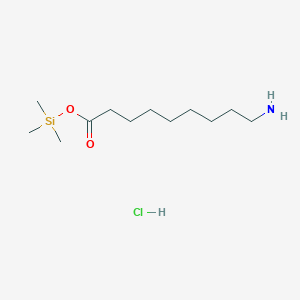
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
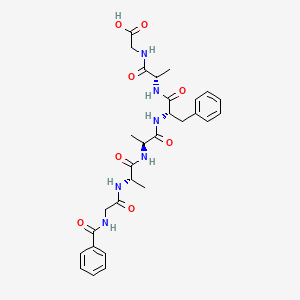
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
